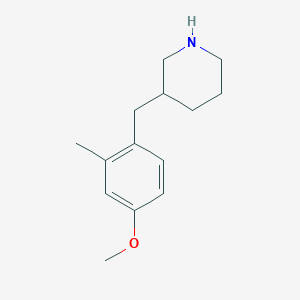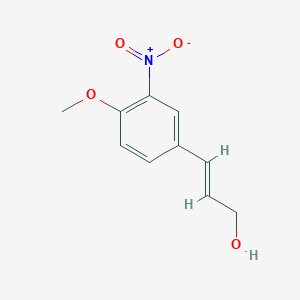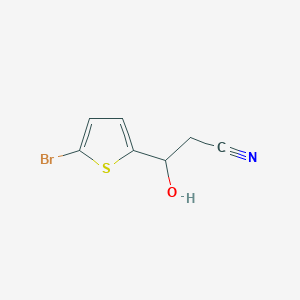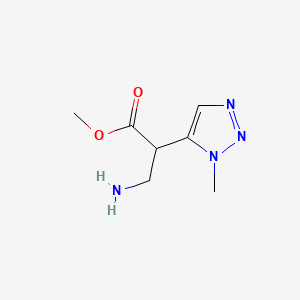
3-(4-Methoxy-2-methylbenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-2-methylbenzyl)piperidine is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxy group and a methyl group on the benzyl ring, which is attached to the piperidine moiety. It is primarily used in research and development and has various applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylbenzyl)piperidine typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxy-2-methylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl ring can undergo reduction to form a cyclohexyl ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-Hydroxy-2-methylbenzyl)piperidine.
Reduction: 3-(4-Methoxy-2-methylcyclohexyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxy-2-methylbenzyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-2-methylbenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl ring play a crucial role in its binding affinity and selectivity. The piperidine ring enhances its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxybenzyl)piperidine
- 3-(2-Methylbenzyl)piperidine
- 3-(4-Hydroxy-2-methylbenzyl)piperidine
Uniqueness
3-(4-Methoxy-2-methylbenzyl)piperidine is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-[(4-methoxy-2-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-8-14(16-2)6-5-13(11)9-12-4-3-7-15-10-12/h5-6,8,12,15H,3-4,7,9-10H2,1-2H3 |
Clé InChI |
NOBYHTKNTACNFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)








![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)

